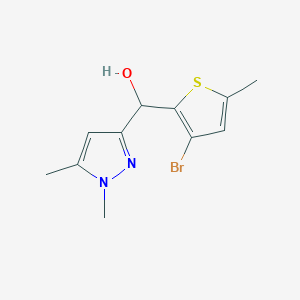

![molecular formula C7H7Br2N3 B2372714 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 125058-21-1](/img/structure/B2372714.png)

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

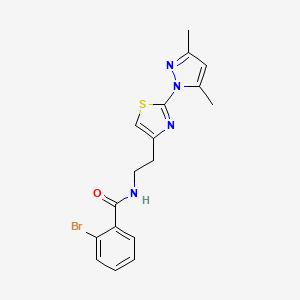

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a chemical compound with the CAS Number: 125058-21-1. It has a molecular weight of 292.96 . The IUPAC name for this compound is 2-(bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is 1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H . This indicates the connectivity and hydrogen count of the atoms in the molecule, but not the three-dimensional structure.Physical And Chemical Properties Analysis

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a solid at room temperature . It has a molecular weight of 292.96 .Aplicaciones Científicas De Investigación

Oxidative Carbon-Nitrogen Bond Formation

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is utilized in oxidative carbon-nitrogen bond formation. A study demonstrated its use in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, highlighting the metal-free conditions of the reaction (Huo et al., 2016).

Solid-Phase Synthesis

The compound is important in solid-phase synthesis, where it aids in forming imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through condensation with 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli et al., 2003).

Palladium-Catalyzed Arylation

In the field of organic synthesis, 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide plays a role in palladium-catalyzed arylation, particularly in the synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Li et al., 2003).

Synthesis of Derivatives

This compound is instrumental in synthesizing various derivatives of imidazo[1,2-a]pyrimidine, with reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens. This process leads to the formation of bromo-substituted imidazo[1,2-a]pyrimidines (Kochergin et al., 2000).

Electrophilic Substitution Reactions

The synthesis of 2-(2-furyl)imidazo[1,2-a]pyrimidine has been carried out using this compound, demonstrating its role in electrophilic substitution reactions such as azocoupling, nitrosation, and bromination (Saldabol et al., 2006).

Environmentally Benign Synthesis

This compound is utilized in environmentally benign synthesis processes. An example is the catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines developed in green solvent under microwave irradiation, where it plays a critical role (Rao et al., 2018).

Safety and Hazards

The safety information for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide indicates that it should be handled with care. The compound is associated with hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively . The safety data sheet (SDS) for the compound can be accessed for more detailed information .

Direcciones Futuras

Imidazo[1,2-a]pyridine, a similar compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new drugs .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, specifically as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors . Covalent inhibitors form a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects.

Biochemical Pathways

Given its potential role as a covalent inhibitor, it may affect pathways related to the function of its target proteins .

Result of Action

As a potential covalent inhibitor, it may lead to the inhibition of its target proteins, which could result in various downstream effects depending on the specific roles of these proteins .

Propiedades

IUPAC Name |

2-(bromomethyl)imidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLYXYQHZUVZFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)